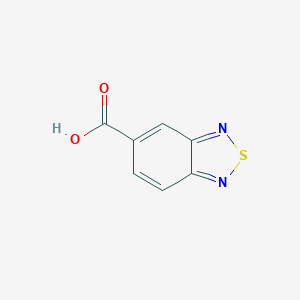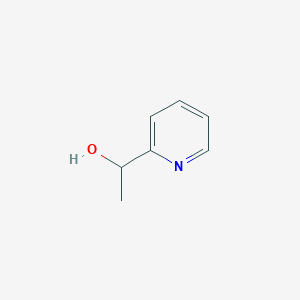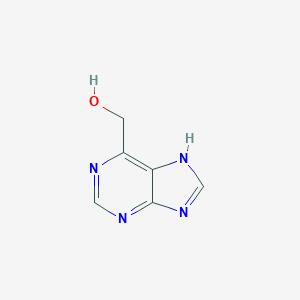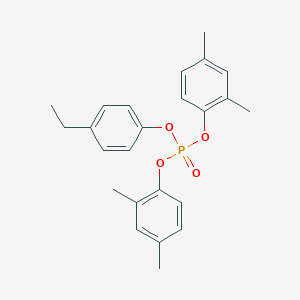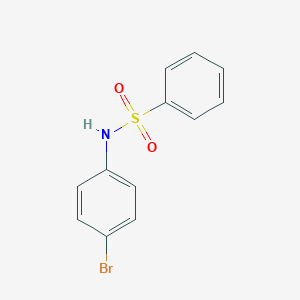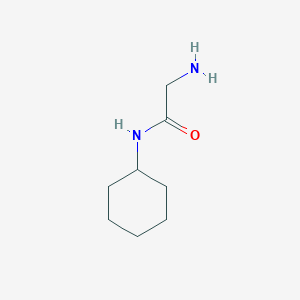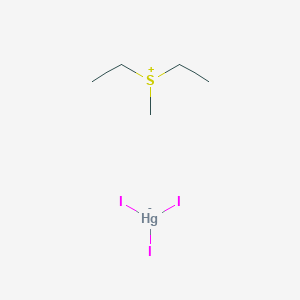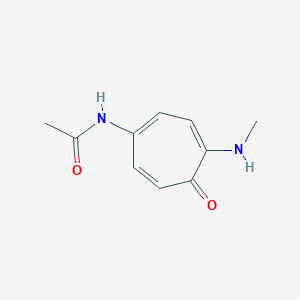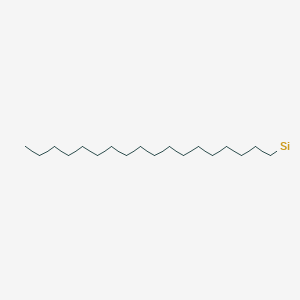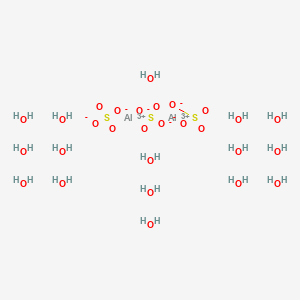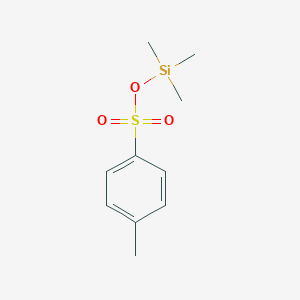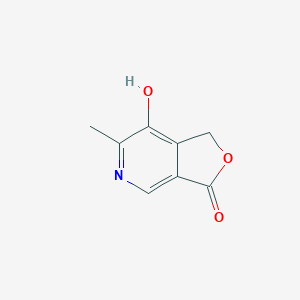
5-吡哆醇内酯
描述
5-Pyridoxolactone is a compound formed during the bacterial degradation of vitamin B6, specifically by organisms such as Pseudomonas MA-1 and Arthrobacter Cr-7. It is hydrolyzed to its corresponding acid by specific lactonases, which are enzymes that catalyze the cleavage of the lactone ring, converting it into a carboxylic acid .
Synthesis Analysis
The synthesis of compounds related to 5-pyridoxolactone involves various strategies. For instance, the synthesis of pyridine-based heterocycles can be achieved using amino esters as starting materials, leading to the formation of different derivatives through cyclization reactions . Similarly, the synthesis of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines from 5-aminopyrazoles and cyclic β-keto ester involves condensation followed by cyclization with phosphorous oxychloride . Although these methods do not directly describe the synthesis of 5-pyridoxolactone, they provide insight into the types of reactions that might be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-pyridoxolactone can be determined using techniques such as single-crystal X-ray diffraction. For example, the structure of a menthoxyaminobutyrolactone was elucidated, revealing the functionalized N-cyclohexylamino group linked to the butyrolactone, forming a chiral optically active compound . This highlights the importance of structural analysis in understanding the configuration and stereochemistry of lactone-containing molecules.
Chemical Reactions Analysis
5-Pyridoxolactone undergoes hydrolysis by specific lactonases, which are enzymes that do not require added cofactors or metal ions for their activity. These enzymes are highly specific for their substrates, and interestingly, 4-pyridoxolactone and 5-pyridoxolactone can act as competitive inhibitors for each other's lactonases . The crystal structure of 4-pyridoxolactonase from Mesorhizobium loti, which hydrolyzes 4-pyridoxolactone, has been determined, providing insights into the enzyme's mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-pyridoxolactone are not directly described in the provided papers. However, the properties of related lactones can be inferred. For example, the crystallographic results of a menthoxyaminobutyrolactone provide data such as the molecular weight, crystal system, space group, and density, which are essential for understanding the physical properties of lactone compounds . The enzymatic activity of lactonases, including their pH optima, Km, and Vmax, also reflects the chemical properties and reactivity of lactones like 5-pyridoxolactone .
科学研究应用
酶活性和新陈代谢
5-吡哆醇内酯参与了与维生素B6降解相关的酶过程。具体来说,它通过不同的诱导性内酯酶水解为相应的酸,如在细菌降解维生素B6的研究中所研究的那样。参与此过程的酶,如4-吡哆醇内酯酶和5-吡哆醇内酯酶,不需要额外的辅因子或金属离子,并显示底物特异性 (Y. Jong & E. Snell, 1986)。
分析应用
5-吡哆醇内酯在生物材料中吡哆醛和吡哆醛5'-磷酸盐的荧光测定中起着至关重要的作用,被用作分析方法中的高荧光化合物。这包括在氰化物存在下将其氧化为4-吡哆醇内酯以进行吡哆醛测定,以及其在各种酶和色谱技术中的作用 (Z. Tamura & S. Takanashi, 1970)。
抗病毒特性
在一项关注家蚕核多角体病毒(BmNPV)感染家蚕的研究中,发现5-吡哆醇内酯被确定为显著抑制BmNPV增殖的分子。观察到其存在导致感染细胞减少,并且以剂量依赖的方式减少BmNPV DNA。这表明5-吡哆醇内酯具有潜在的抗病毒应用 (X. Hua et al., 2021)。
在维生素B6分析中的作用
5-吡哆醇内酯的作用延伸到确定个别维生素B6化合物。它通过酶反应从各种维生素B6形式转化而来,并且其高荧光性用于分析程序中的定量 (Saki Nishimura et al., 2008)。
结构研究
与5-吡哆醇内酯相互作用的酶的结构分析,如来自Mesorhizobium loti的4-吡哆醇内酯酶,为理解维生素B6降解的酶机制提供了见解。这些酶的晶体结构,无论是自由的还是与5-吡哆醇内酯结合的,有助于理解它们的生化性质和功能 (J. Kobayashi et al., 2014)。
未来方向
属性
IUPAC Name |
7-hydroxy-6-methyl-1H-furo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-7(10)6-3-12-8(11)5(6)2-9-4/h2,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXBSPBIWBREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=C1O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196511 | |
| Record name | 5-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Pyridoxolactone | |
CAS RN |
4543-56-0 | |
| Record name | 7-Hydroxy-6-methylfuro[3,4-c]pyridin-3(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyridoxic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyracin-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyracin-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4543-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PYRIDOXIC ACID LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6Q3JV3FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



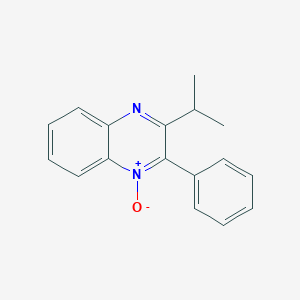
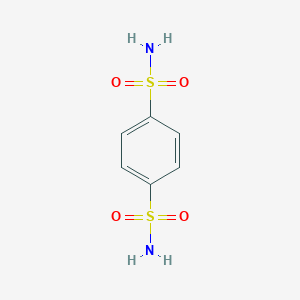
![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)
